molecular formula C16H22O2 B11867128 2-Methyl-2-(4-methylpent-3-enyl)-2,6,7,8-tetrahydro-chromen-5-one CAS No. 58134-00-2

2-Methyl-2-(4-methylpent-3-enyl)-2,6,7,8-tetrahydro-chromen-5-one

Cat. No.: B11867128
CAS No.: 58134-00-2
M. Wt: 246.34 g/mol
InChI Key: KVABLNSGPPDNJB-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one is a complex organic compound with a unique structure that includes a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one typically involves multiple steps, starting from simpler organic molecules One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the chromenone core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride, NaH) are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4-methyl-3-pentenyl)cyclopropylmethanol: This compound shares a similar structural motif but differs in the presence of a cyclopropyl group.

    2-Hydroxy-2-(8-hydroxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-yl)acetic acid: This compound has additional hydroxyl groups, which may confer different chemical properties.

Properties

CAS No.

58134-00-2

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydro-6H-chromen-5-one

InChI

InChI=1S/C16H22O2/c1-12(2)6-5-10-16(3)11-9-13-14(17)7-4-8-15(13)18-16/h6,9,11H,4-5,7-8,10H2,1-3H3

InChI Key

KVABLNSGPPDNJB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)CCCC2=O)C)C

Origin of Product

United States

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